Introduction: The Structural Significance of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
Introduction: The Structural Significance of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the 1,2,4-oxadiazole ring is a privileged structure, frequently utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and improve pharmacokinetic profiles. The target molecule, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol (CAS No. 915920-06-8), merges this valuable heterocycle with a cyclopropyl group—a motif known to increase potency and modulate metabolic properties—and a methanol substituent, which provides a handle for further functionalization or can act as a key hydrogen bonding component.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not always publicly available, this document serves as a predictive and instructional resource for researchers. It outlines the foundational principles, expected spectral features, and robust, self-validating protocols for acquiring and interpreting the necessary data for structural confirmation and quality control.
Molecular Structure and Physicochemical Properties
A thorough characterization begins with an understanding of the molecule's basic properties.
| Property | Value | Source |
| CAS Number | 915920-06-8 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Canonical SMILES | C1CC1C2=NOC(=N2)CO | [2] |
The structure combines three key functional groups: a cyclopropyl ring, a 1,2,4-oxadiazole core, and a hydroxymethyl group. Each imparts distinct and identifiable signatures in various spectroscopic analyses.
Figure 1: Chemical structure of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom in the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct sets of signals corresponding to the cyclopropyl, methylene (CH₂), and hydroxyl (OH) protons.
Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0.00 ppm)
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-OH | 1.5 - 3.0 | Broad Singlet | N/A | 1H | The hydroxyl proton is exchangeable, leading to a broad signal; its position is concentration and solvent dependent. |
| H-C9 (CH₂OH) | ~4.90 | Singlet | N/A | 2H | The methylene protons are adjacent to the electron-withdrawing oxadiazole ring and the oxygen atom, causing a significant downfield shift. No adjacent protons result in a singlet. |
| H-C6 (CH) | ~2.20 | Multiplet | ~8.0, ~4.0 | 1H | The methine proton of the cyclopropyl group is coupled to the four adjacent methylene protons, resulting in a complex multiplet. |
| H-C7, H-C8 (CH₂) | 1.10 - 1.30 | Multiplet | ~8.0, ~4.0 | 4H | The diastereotopic methylene protons of the cyclopropyl ring show complex splitting due to both geminal and vicinal coupling. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many organic compounds due to its excellent solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[3]
Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment, confirming the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0.00 ppm)
| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 (Oxadiazole) | ~178 | This carbon is part of the C=N-O system within the heterocycle, leading to a very downfield chemical shift.[3] |
| C3 (Oxadiazole) | ~170 | The second oxadiazole carbon, also highly deshielded due to its bonding environment within the ring.[3][4] |
| C9 (CH₂OH) | ~58 | The methylene carbon is attached to an electronegative oxygen, shifting it downfield into the typical range for alcohols. |
| C6 (CH) | ~8 | The methine carbon of the cyclopropyl ring, appearing in the characteristic upfield aliphatic region. |
| C7, C8 (CH₂) | ~10 | The two equivalent methylene carbons of the cyclopropyl group, also in the upfield region. |
Protocol for ¹³C NMR Spectroscopy: The experimental protocol for ¹³C NMR is analogous to that for ¹H NMR (Figure 2), with the primary difference being the use of a carbon-specific pulse program (e.g., zgpg30) that includes proton decoupling to produce singlet peaks for all carbons. Acquisition times are typically longer due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H stretch | Cyclopropyl C-H |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂) |
| 1650 - 1580 | Medium-Strong | C=N stretch | 1,2,4-Oxadiazole Ring |
| 1470 - 1420 | Medium | C-O-N stretch | 1,2,4-Oxadiazole Ring |
| 1250 - 1000 | Strong | C-O stretch | Primary Alcohol (C-OH) |
Experimental Protocol (Attenuated Total Reflectance - ATR):
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
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Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
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Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
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Cleaning: Clean the crystal thoroughly after the measurement.
Trustworthiness of the Protocol: The ATR-FTIR method is self-validating because a clean, well-recorded background and sharp, well-defined peaks for the sample are indicative of a properly run experiment. The presence of characteristic solvent peaks (if not fully evaporated) or a sloping baseline would indicate procedural errors.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z Value | Proposed Identity | Rationale |
| 140 | [M]⁺ | The molecular ion peak, corresponding to the exact molecular weight of the compound (C₆H₈N₂O₂). |
| 111 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation pathway for primary alcohols. |
| 109 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, representing cleavage of the C5-C9 bond. |
| 97 | [C₄H₅N₂O]⁺ | Fragmentation of the cyclopropyl group. |
| 69 | [C₃H₅CO]⁺ | Cyclopropylcarbonyl cation, a stable fragment. |
Causality in Fragmentation: Under high-energy electron ionization (EI), the 1,2,4-oxadiazole ring is susceptible to cleavage.[5] The most likely initial fragmentation events involve the loss of the substituents or the cleavage of the bonds adjacent to the heteroatoms, as these are typically the weakest points in the molecule. The fragmentation pattern serves as a molecular fingerprint.
Figure 3: A simplified proposed fragmentation pathway for (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol under EI-MS conditions.
Conclusion
The structural confirmation of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. This guide establishes a robust framework for what researchers should expect to observe. The predicted ¹H and ¹³C NMR spectra will confirm the precise atomic connectivity, IR spectroscopy will verify the presence of key functional groups (hydroxyl, cyclopropyl, oxadiazole), and mass spectrometry will confirm the molecular weight and provide corroborating structural evidence through fragmentation patterns. By following the outlined protocols and understanding the chemical principles behind the expected data, scientists can confidently verify the identity, purity, and structure of this valuable chemical entity.
References
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